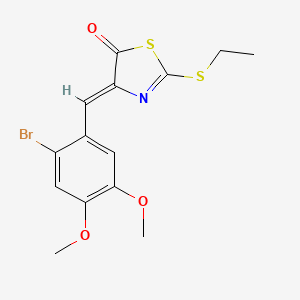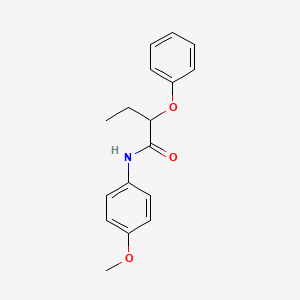
N-(4-methoxyphenyl)-2-phenoxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-phenoxybutanamide, also known as fenobam, is a chemical compound that belongs to the family of anxiolytic drugs. Fenobam has been the subject of extensive research in recent years due to its potential therapeutic applications in the treatment of anxiety disorders and other related conditions.
Mecanismo De Acción
The exact mechanism of action of N-(4-methoxyphenyl)-2-phenoxybutanamide is not fully understood, but it is believed to act as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, this compound reduces the activity of glutamate, a neurotransmitter that is involved in the regulation of anxiety and other related behaviors.
Biochemical and Physiological Effects:
Fenobam has been shown to have anxiolytic effects in preclinical studies, which suggests that it may be effective in reducing anxiety in humans. Additionally, this compound has been investigated for its potential use in the treatment of other conditions such as Fragile X syndrome, a genetic disorder that is associated with intellectual disability and behavioral problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-methoxyphenyl)-2-phenoxybutanamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound in lab experiments is that it has not yet been approved for clinical use in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-2-phenoxybutanamide. One area of interest is the potential use of this compound in the treatment of anxiety disorders and other related conditions in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects and drug interactions. Finally, there is a need for more research on the long-term effects of this compound use in humans.
Métodos De Síntesis
Fenobam can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 2-phenoxybutyric acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-methoxyphenyl)-2-phenoxybutanamide.
Aplicaciones Científicas De Investigación
Fenobam has been extensively studied for its potential therapeutic applications in the treatment of anxiety disorders. It has been shown to have anxiolytic effects in preclinical studies, which suggests that it may be effective in reducing anxiety in humans. Additionally, N-(4-methoxyphenyl)-2-phenoxybutanamide has been investigated for its potential use in the treatment of other conditions such as Fragile X syndrome, a genetic disorder that is associated with intellectual disability and behavioral problems.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-16(21-15-7-5-4-6-8-15)17(19)18-13-9-11-14(20-2)12-10-13/h4-12,16H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWVYLWBDZCUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5024124.png)

![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5024143.png)

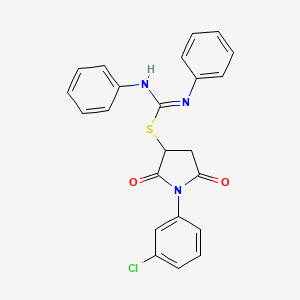
![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)
![3-(1-naphthyl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024170.png)
![N~2~-benzyl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5024174.png)
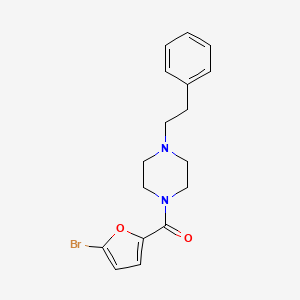
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(2-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024180.png)
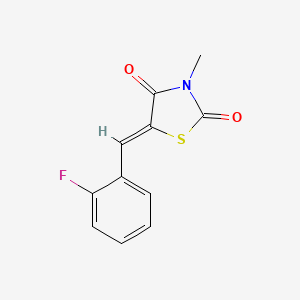
![1-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B5024198.png)
